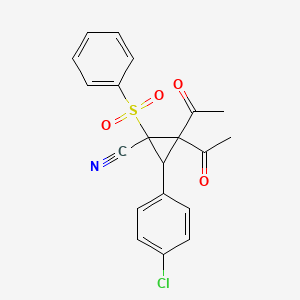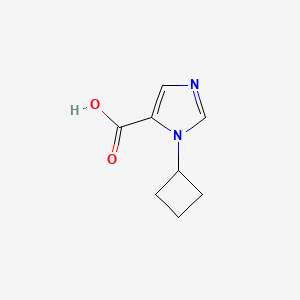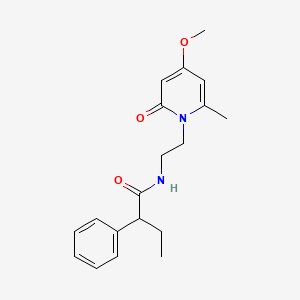
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus
Target of Action
Compounds containing indole and thiophene scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, indicating that they may interact with a variety of targets within the body .
Mode of Action
Compounds containing indole and thiophene moieties have been reported to exhibit a wide range of therapeutic properties . These compounds may interact with their targets, leading to changes in cellular processes and physiological functions .
Biochemical Pathways
Indole and thiophene derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Compounds containing indole and thiophene moieties have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide in lab experiments include its relative ease of synthesis and its wide range of pharmacological activities. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide involves the reaction of furan-3-carboxylic acid with 3-mercaptopropionic acid to form the corresponding ester. This ester is then reacted with hydroxylamine hydrochloride to give the final product. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. In addition, it has been found to have neuroprotective and cardioprotective effects.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(10-3-6-17-8-10)1-4-13-12(15)9-2-5-16-7-9/h2-3,5-8,11,14H,1,4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTITGLTULEPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2880053.png)


![(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2880060.png)


![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)
![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)
![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)


![Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2880075.png)